N-(3-chlorophenyl)-N'-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea
Overview
Description
N-(3-chlorophenyl)-N’-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of functional groups such as the chlorophenyl, cyano, and pyridinyl moieties suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with a suitable pyridinyl derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. Catalysts or base reagents like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions is optimized for yield, purity, and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and therapeutic potential.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyano and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the phenyl and pyridinyl rings. Examples include:
- N-(3-chlorophenyl)-N’-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)thiourea
- N-(3-bromophenyl)-N’-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea
Uniqueness
The uniqueness of N-(3-chlorophenyl)-N’-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-6-10(2)20(14(21)13(9)8-17)19-15(22)18-12-5-3-4-11(16)7-12/h3-7H,1-2H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMUUDOIVFXYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1NC(=O)NC2=CC(=CC=C2)Cl)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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